

### CK1-IN-4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CK1-IN-4**, also identified as compound 59 in recent literature, is a selective inhibitor of Casein Kinase 1 Delta  $(CK1\delta)$ .[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for its characterization and a summary of its potential therapeutic applications in neurodegenerative diseases are presented to facilitate further research and development.

# **Chemical Structure and Properties**

**CK1-IN-4** belongs to the 7-amino-[1][3][4]triazolo[1,5-a][1][5][6]triazine class of compounds. Its chemical identity and key physicochemical properties are summarized below.



Property	Value	Source
IUPAC Name	5-((2-methoxyethyl)amino)-2- (thiophen-2-yl)-[1][3] [4]triazolo[1,5-a][1][5][6]triazin- 7-amine	Grieco et al., 2024
Molecular Formula	C11H12N8OS	Grieco et al., 2024
Molecular Weight	304.33 g/mol	Grieco et al., 2024
Appearance	Solid	[3]
SMILES	COCCNc1nc(nc2c(n1)n(C)n=c 2-c3cccs3)N	Grieco et al., 2024

### **Biological Activity and Mechanism of Action**

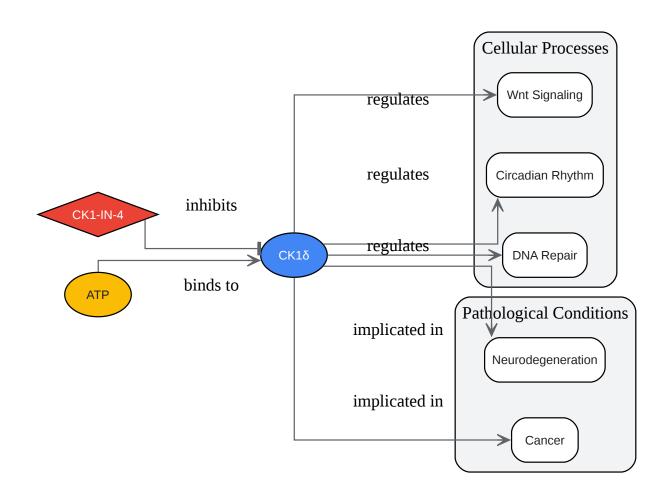
**CK1-IN-4** is an ATP-competitive inhibitor of CK1δ with an IC50 of 2.74 μM.[1][3] The Casein Kinase 1 (CK1) family of serine/threonine kinases are ubiquitously expressed and involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2] [4] Dysregulation of CK1 isoforms, particularly CK1δ, has been implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[7]

**CK1-IN-4** exerts its inhibitory effect by competing with ATP for binding to the active site of the CK1 $\delta$  enzyme. This inhibition can modulate downstream signaling pathways regulated by CK1 $\delta$ .

### **Signaling Pathway Context**

The dysregulation of CK1 $\delta$  is linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[7] CK1 $\delta$  is known to phosphorylate key proteins involved in these conditions. Inhibition of CK1 $\delta$  by compounds like **CK1-IN-4** is a potential therapeutic strategy to mitigate the pathological effects of its overactivity.





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**Fig. 1:** CK1 $\delta$  signaling and inhibition by **CK1-IN-4**.

### **Experimental Protocols**

The following are detailed methodologies for key experiments involving **CK1-IN-4**, based on published research.

## In Vitro CK1δ Kinase Assay

This protocol is designed to determine the inhibitory activity of **CK1-IN-4** against CK1δ.

#### Materials:

Recombinant human CK1δ enzyme

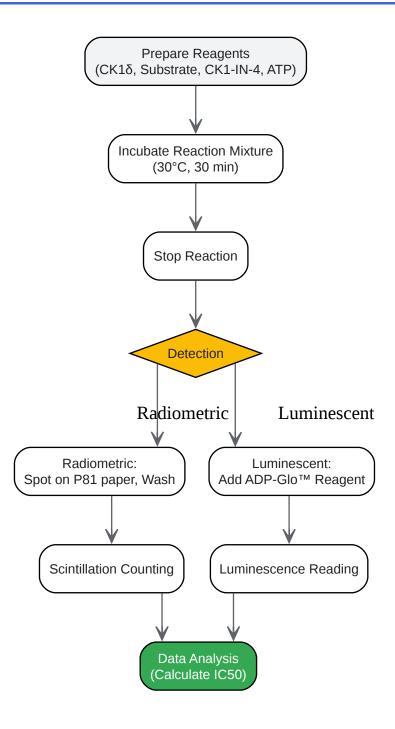


- CK1tide substrate peptide (RRKDLHDDEEDEAMSITA)
- CK1-IN-4 (dissolved in DMSO)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- [y-<sup>32</sup>P]ATP or ADP-Glo<sup>™</sup> Kinase Assay kit (Promega)
- P81 phosphocellulose paper or appropriate 96-well plates

#### Procedure:

- Prepare serial dilutions of CK1-IN-4 in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).</li>
- In a reaction well, combine the CK1δ enzyme, CK1tide substrate, and the diluted CK1-IN-4 or vehicle (DMSO) control.
- Initiate the kinase reaction by adding ATP (containing [γ-<sup>32</sup>P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo<sup>™</sup> assay).
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction. For the radiometric assay, spot the reaction mixture onto P81 paper and wash extensively with phosphoric acid.[4][6][8] For the ADP-Glo™ assay, add the ADP-Glo™ reagent according to the manufacturer's instructions.
- Quantify the incorporated radioactivity using a scintillation counter or the luminescent signal using a plate reader.
- Calculate the percent inhibition for each **CK1-IN-4** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.





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Fig. 2: In vitro kinase assay workflow.

### **Neuroprotection Assay in SH-SY5Y Cells**

This assay evaluates the neuroprotective effect of **CK1-IN-4** against ethacrynic acid-induced toxicity in the human neuroblastoma cell line SH-SY5Y.[9]

Materials:

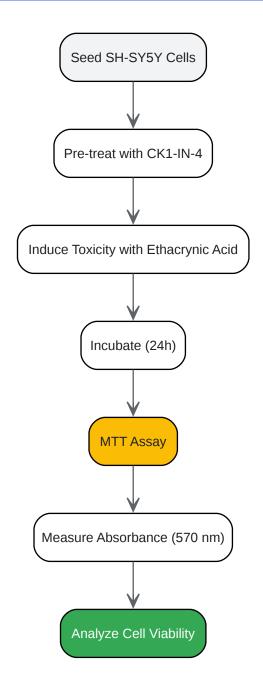


- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Ethacrynic acid (EA)
- CK1-IN-4 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

#### Procedure:

- Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10<sup>4</sup> cells/well) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of CK1-IN-4 for a specified period (e.g., 1 hour).
- Induce neurotoxicity by adding ethacrynic acid to the culture medium at a final concentration known to cause cell death (e.g., 40 μM).[9]
- Incubate the cells for 24 hours.
- Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the MTT solution and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and compare the viability of cells treated with EA alone to those co-treated with EA and CK1-IN-4.





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Fig. 3: Neuroprotection assay workflow.

## **Summary and Future Directions**

**CK1-IN-4** is a promising inhibitor of CK1 $\delta$  with demonstrated neuroprotective effects in a cellular model. Its well-defined chemical structure and properties provide a solid foundation for further investigation. Future research should focus on optimizing its potency and selectivity, evaluating its efficacy in in vivo models of neurodegenerative diseases, and exploring its



pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed in this guide offer a starting point for researchers to further characterize and develop **CK1-IN-4** and related compounds as potential therapeutics.

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